molecular formula C21H23FN4O2S B2883046 3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one CAS No. 1105243-52-4

3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one

カタログ番号: B2883046
CAS番号: 1105243-52-4
分子量: 414.5
InChIキー: CFTXNWHUIZXOPA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one is a useful research compound. Its molecular formula is C21H23FN4O2S and its molecular weight is 414.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one is a synthetic molecule that has garnered interest for its potential therapeutic applications, particularly in neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential clinical applications.

Chemical Structure

The compound can be structurally represented as follows:

C21H23FN4O4\text{C}_{21}\text{H}_{23}\text{F}\text{N}_{4}\text{O}_{4}

This molecular structure incorporates a piperazine moiety and a tetrahydrocyclopenta[d]thiazolo-pyrimidine core, which are significant for its biological interactions.

Acetylcholinesterase Inhibition

One of the primary mechanisms by which this compound exerts its biological effects is through the inhibition of acetylcholinesterase (AChE). AChE is an enzyme critical for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE leads to increased levels of acetylcholine, which can enhance cholinergic transmission and has implications for treating neurodegenerative diseases such as Alzheimer's disease.

In studies assessing AChE inhibitors, compounds similar to this one have shown effective inhibition with IC50 values in the low micromolar range, indicating significant potency against AChE activity .

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective properties. Research indicates that compounds with similar scaffolds can protect neuronal cells from apoptosis induced by amyloid-beta peptide exposure. This is particularly relevant in Alzheimer's disease where amyloid plaques are a hallmark feature .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant AChE inhibitory activity. For instance:

CompoundIC50 (μM)Reference
Test Compound39.81
Standard AChE Inhibitors41.53

These results suggest that the compound could serve as a lead structure for developing new AChE inhibitors.

In Vivo Studies

While in vitro studies provide initial insights into biological activity, in vivo studies are crucial for understanding pharmacokinetics and therapeutic efficacy. Preliminary animal studies indicate that compounds with similar structures can cross the blood-brain barrier (BBB), an essential property for treating central nervous system disorders. The pharmacokinetic profiles suggest favorable absorption and distribution characteristics .

Case Studies and Clinical Relevance

Recent advancements in drug development have highlighted the importance of compounds targeting neurodegenerative diseases. The therapeutic potential of this compound aligns with ongoing research into multi-target drugs aimed at modulating cholinergic pathways and reducing neuroinflammation.

One notable study explored a series of tetrahydrocyclopenta derivatives as potential JNK3 inhibitors, revealing that these compounds could effectively protect neurons from amyloid-induced apoptosis while exhibiting selectivity towards JNK3 isoforms . Such findings underscore the relevance of structural analogs to our compound in developing therapeutic agents for Alzheimer's disease.

特性

IUPAC Name

12-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O2S/c22-14-4-6-15(7-5-14)24-8-10-25(11-9-24)19(27)12-16-13-29-21-23-18-3-1-2-17(18)20(28)26(16)21/h4-7,16H,1-3,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFTXNWHUIZXOPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C3N(C2=O)C(CS3)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。